2-(4-cyanophenyl)pyridine-3-carboxylic acid
Overview
Description
2-(4-cyanophenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a cyanophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
2-(4-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the same receptors as its parent compound . Nicotinic acid is a prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .
Mode of Action
The compound interacts with its targets by binding to the nicotinic cholinergic receptors, stimulating neurons, and eventually blocking synaptic transmission . This interaction leads to changes in the cellular environment, affecting various biochemical pathways.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis and salvage of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
Nicotinic acid exhibits a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis and salvage of NAD+. This coenzyme plays a vital role in redox reactions, contributing to various metabolic processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Cyanophenyl)nicotinic acid are not well-studied. As a derivative of nicotinic acid, it may share some of its biochemical properties. Nicotinic acid serves as a precursor for the synthesis of the coenzymes NAD and NADP, which are essential for various redox reactions in the body
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a derivative of nicotinic acid, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds such as niacin have shown that they can have potent lipid-modifying effects .
Metabolic Pathways
As a derivative of nicotinic acid, it may be involved in similar metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
Studies on related compounds such as nicotinic acid suggest that they are distributed to different body tissues via the circulation .
Subcellular Localization
Studies on related compounds such as nicotinic acid suggest that they may be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenyl)pyridine-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-cyanophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyanophenyl)pyridine-4-carboxylic acid
- 2-(3-cyanophenyl)pyridine-3-carboxylic acid
- 2-(4-cyanophenyl)pyridine-2-carboxylic acid
Uniqueness
2-(4-cyanophenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications .
Properties
IUPAC Name |
2-(4-cyanophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGWFURPUFZWGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686999 | |
Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-99-1 | |
Record name | 2-(4-Cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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